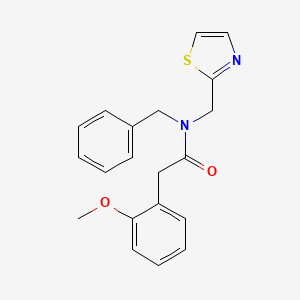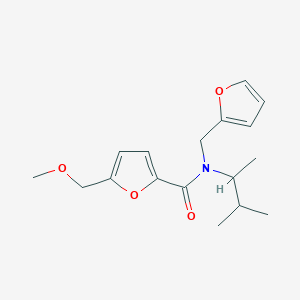![molecular formula C17H23N3O B5903795 (1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol is a chemical compound that is widely used in scientific research. It is a novel compound that has been synthesized using a variety of methods. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers.
作用機序
The mechanism of action of (1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol is not fully understood. However, it is believed to act as a modulator of ion channels, particularly those involved in the regulation of neurotransmitters. It has also been found to have an effect on the release of dopamine in the brain, which may be responsible for its ability to modulate addiction-related behaviors.
Biochemical and Physiological Effects:
The (1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, including those involved in the regulation of neurotransmitters. It has also been found to have an effect on the release of dopamine in the brain, which may be responsible for its ability to modulate addiction-related behaviors.
実験室実験の利点と制限
The (1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol compound has several advantages for lab experiments. It is a novel compound that has been synthesized using a variety of methods, making it readily available for research. It has also been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on (1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol. One direction is the development of new treatments for drug addiction based on its ability to modulate addiction-related behaviors. Another direction is the study of its effects on ion channels and neurotransmitter regulation, which could lead to the development of new treatments for a variety of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which could inform its use in future research.
合成法
The synthesis of (1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol has been achieved using a variety of methods. One of the most common methods involves the use of a palladium-catalyzed reaction between an aryl bromide and an alkyne. This method has been found to be efficient and reliable, producing high yields of the desired compound.
科学的研究の応用
The (1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol compound has been used in a variety of scientific research applications. It has been found to be useful in the study of various biological processes, including the regulation of neurotransmitters and the modulation of ion channels. It has also been used in the study of drug addiction and the development of new treatments for addiction.
特性
IUPAC Name |
(1R,9aR)-1-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(8-4-11-19-10-2-1-6-15(17)19)13-20-12-7-14-5-3-9-18-16(14)20/h3,5,7,9,12,15,21H,1-2,4,6,8,10-11,13H2/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKMTHSGNHUPDK-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)(CN3C=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@]([C@H]2C1)(CN3C=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(3-oxo-3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B5903714.png)
![3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol](/img/structure/B5903720.png)
![N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B5903728.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5903732.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5903748.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)